molecular formula C27H34ClN3O3 B15186383 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (+-)- CAS No. 108445-58-5

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (+-)-

Cat. No.: B15186383
CAS No.: 108445-58-5
M. Wt: 484.0 g/mol
InChI Key: NQHGLCCVMRRRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- typically involves multi-step organic reactionsThe final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes or bind to receptors that regulate cell growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoisoquinoline derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-7-methyl-3-propyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (±)- lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

CAS No.

108445-58-5

Molecular Formula

C27H34ClN3O3

Molecular Weight

484.0 g/mol

IUPAC Name

9,10-dimethoxy-7-methyl-3-propyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride

InChI

InChI=1S/C27H33N3O3.ClH/c1-8-9-29-25(28-26-17(3)10-16(2)11-18(26)4)14-22-21-13-24(33-7)23(32-6)12-20(21)19(5)15-30(22)27(29)31;/h10-14,19H,8-9,15H2,1-7H3;1H

InChI Key

NQHGLCCVMRRRGR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC2=C(C=C(C=C2C)C)C)C=C3C4=CC(=C(C=C4C(CN3C1=O)C)OC)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.